molecular formula C18H21IN2O B4653537 N-{4-[(diethylamino)methyl]phenyl}-3-iodobenzamide

N-{4-[(diethylamino)methyl]phenyl}-3-iodobenzamide

Cat. No. B4653537
M. Wt: 408.3 g/mol
InChI Key: PRLLFLGFFVYWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(diethylamino)methyl]phenyl}-3-iodobenzamide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine D2 receptors in the brain.

Mechanism of Action

[125I]IBZM binds specifically to dopamine D2 receptors in the brain. It competes with endogenous dopamine for binding to these receptors, allowing researchers to measure the density and affinity of dopamine D2 receptors in vivo and in vitro. The binding of [125I]IBZM to dopamine D2 receptors can be visualized using autoradiography or positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
[125I]IBZM has no known biochemical or physiological effects on the body. It is used solely as a research tool to study dopamine D2 receptors in the brain.

Advantages and Limitations for Lab Experiments

[125I]IBZM has several advantages for lab experiments. It has a high affinity for dopamine D2 receptors, allowing for accurate measurement of receptor density and affinity. It also has a long half-life, allowing for extended imaging and measurement periods. However, [125I]IBZM has some limitations as well. It requires specialized equipment and expertise to synthesize and handle, and it cannot be used in human subjects due to its radioactive properties.

Future Directions

There are several future directions for the use of [125I]IBZM in scientific research. One area of interest is the study of dopamine D2 receptor function in various neurological and psychiatric disorders. Another area of interest is the development of new radioligands with improved properties, such as increased selectivity and decreased radiation exposure. Additionally, [125I]IBZM could be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT), to provide a more comprehensive understanding of dopamine D2 receptor function in the brain.

Scientific Research Applications

[125I]IBZM is widely used in scientific research to study dopamine D2 receptors in the brain. It is used as a radioligand to measure the density and affinity of dopamine D2 receptors in vivo and in vitro. This information is important for understanding the role of dopamine D2 receptors in various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and addiction.

properties

IUPAC Name

N-[4-(diethylaminomethyl)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O/c1-3-21(4-2)13-14-8-10-17(11-9-14)20-18(22)15-6-5-7-16(19)12-15/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLLFLGFFVYWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(diethylamino)methyl]phenyl}-3-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.